Acute Toxicity Profile (LD50) of Oxaflumazine in Mice: Oral Safety Margin Differentiation
Oxaflumazine demonstrates a quantifiable acute toxicity profile in mice, establishing baseline safety parameters for in vivo study design. While comparative LD50 data for structurally distinct phenothiazines is not available from the same study, the oral LD50 of 919 mg/kg provides a documented safety margin relative to intravenous (94 mg/kg) and intraperitoneal (175 mg/kg) routes [1]. This oral safety profile may inform compound selection for studies requiring oral administration with reduced acute lethality risk.
| Evidence Dimension | Acute toxicity (median lethal dose) in mice |
|---|---|
| Target Compound Data | LD50: 94 mg/kg i.v.; 175 mg/kg i.p.; 919 mg/kg orally |
| Comparator Or Baseline | No comparator data available from same study; class-level inference only |
| Quantified Difference | Oral/i.v. ratio: ~9.8; Oral/i.p. ratio: ~5.3 (derived from target compound data) |
| Conditions | Mouse model; Boissier & Dumont, 1971; route comparison |
Why This Matters
The oral LD50 of 919 mg/kg establishes a defined acute toxicity threshold that can guide dose selection and safety protocols in preclinical research applications.
- [1] Boissier JR, Dumont C. Pharmacological study of a new neuroleptic derivated drug: oxaflumazine. Therapie. 1971;26(3):481-96. View Source
